(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes both imidazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrrolidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid: shares similarities with other imidazole and pyrrolidine derivatives.
Bis(2-ethylhexyl) terephthalate: Another compound with distinct industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-19(24-20(23-14)16-10-6-3-7-11-16)21(26)25-12-17(18(13-25)22(27)28)15-8-4-2-5-9-15/h2-11,17-18H,12-13H2,1H3,(H,23,24)(H,27,28)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUTJVHOZGTSJ-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CC(C(C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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